Ro15-4513

Description

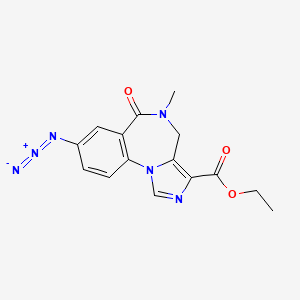

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSOJZTUTOQNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238763 | |

| Record name | Ro 15-4513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or beige solid; [Sigma-Aldrich MSDS] | |

| Record name | Ro 15-4513 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17121 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91917-65-6 | |

| Record name | Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91917-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 15-4513 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091917656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 15-4513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-15-4513 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5XGL82O5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ro15-4513: A Technical Guide to its Mechanism of Action as a Partial Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Ro15-4513, a notable imidazobenzodiazepine that acts as a partial inverse agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This document elucidates the core mechanism of partial inverse agonism, presents quantitative pharmacological data, details key experimental methodologies used to characterize this compound, and provides visual representations of relevant signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Introduction: The Concept of Partial Inverse Agonism

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Its function is allosterically modulated by a variety of compounds, including benzodiazepines. The spectrum of activity at the benzodiazepine binding site ranges from full agonism, which enhances the effect of GABA, to full inverse agonism, which reduces the effect of GABA and decreases the basal activity of the receptor.

This compound occupies a unique position on this spectrum as a partial inverse agonist.[1][2][3] This means it binds to the benzodiazepine site and exerts an effect opposite to that of agonists, but with a lower maximal effect than a full inverse agonist.[3] This property leads to a reduction in the GABA-A receptor's constitutive activity and a decrease in the chloride ion flux elicited by GABA.[4] Notably, the action of this compound is subtype-dependent, exhibiting partial inverse agonism at most GABA-A receptors, but acting as an agonist at those containing α4 and α6 subunits.[1][5]

Quantitative Pharmacology of this compound

The binding affinity and functional efficacy of this compound have been quantified across various GABA-A receptor subtypes using radioligand binding assays and electrophysiological techniques.

Table 1: Binding Affinity (Ki) of this compound for GABA-A Receptor Subtypes

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Diazepam-Insensitive (DI) | [3H]this compound | Not specified | 3.1 | |

| Diazepam-Sensitive (DS) | [3H]this compound | Not specified | 5.3 | |

| α4β3δ | [3H]this compound | Recombinant | 7.5 ± 0.1 | [6] |

| α4β3γ2 | [3H]this compound | Recombinant | 2.9 ± 0.7 | [6] |

| Native δ-containing | [3H]this compound | Cerebellar membranes | 7.0 ± 0.4 | [6] |

| Native γ2-containing | [3H]this compound | Cerebellar membranes | 5.7 ± 0.6 | [6] |

Table 2: Functional Efficacy of this compound

| Experimental Model | Measured Effect | Efficacy | Reference |

| Recombinant α4β3δ Receptors | Antagonism of 30 mM ethanol (B145695) enhancement | IC50 ≈ 10 nM | [7] |

| Rat Brain Membranes | Proconflict effect | Dose-dependent | [8] |

| In vivo (rats) | Antagonism of ethanol-induced anxiolysis | Dose-dependent (0.1875-3.0 mg/kg) | [9] |

| In vivo (mice) | Reversal of ethanol-induced sedation | 3 mg/kg | [10] |

Signaling Pathway and Mechanism of Action

This compound binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. As a partial inverse agonist, it stabilizes a conformation of the receptor that is less efficient at channel opening, thereby reducing the constitutive activity of the receptor and diminishing the potentiating effect of GABA.

Caption: GABA-A Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methods used to determine the binding affinity of ligands for the GABA-A receptor.[11][12][13][14][15]

Objective: To determine the binding affinity (Ki) of this compound for specific GABA-A receptor subtypes.

Materials:

-

[3H]this compound (radioligand)

-

Unlabeled this compound

-

Brain tissue homogenate or cells expressing specific GABA-A receptor subtypes

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold homogenization buffer. Centrifuge at low speed to remove nuclei and large debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the pellet by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in binding buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled ligand), and competitive binding (radioligand + varying concentrations of this compound).

-

Incubation: Add the membrane preparation to each well, followed by the radioligand and competing compound. Incubate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Competitive Radioligand Binding Assay Workflow.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is a generalized procedure based on standard TEVC methods for studying ion channels expressed in Xenopus oocytes.[16][17][18][19][20]

Objective: To measure the functional effects of this compound on GABA-A receptor-mediated currents.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding GABA-A receptor subunits

-

Microinjection setup

-

TEVC amplifier and data acquisition system

-

Microelectrodes (filled with 3M KCl)

-

Recording chamber

-

Perfusion system

-

Recording solution (e.g., ND96)

-

GABA

-

This compound

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with cRNA encoding the desired GABA-A receptor subunits. Incubate for 2-7 days to allow for receptor expression.

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ. Fill the electrodes with 3M KCl.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Data Recording: Apply GABA to the oocyte via the perfusion system to elicit an inward chloride current. Record the current response.

-

Drug Application: After establishing a stable baseline response to GABA, co-apply this compound with GABA and record the resulting current. To test for inverse agonist effects on constitutive activity, apply this compound in the absence of GABA.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the presence and absence of this compound. Plot dose-response curves to determine the potency (EC50 or IC50) and efficacy of this compound.

Caption: Two-Electrode Voltage Clamp (TEVC) Experimental Setup.

Conclusion

This compound serves as a quintessential example of a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. Its unique pharmacological profile, characterized by subtype-dependent effects and the ability to negatively modulate GABAergic neurotransmission, has made it a valuable tool for dissecting the complexities of the GABA-A receptor system. The experimental methodologies detailed in this guide provide a framework for the continued investigation of compounds like this compound, which are crucial for advancing our understanding of neurological disorders and developing novel therapeutic interventions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Ro 15-4513: partial inverse agonism at the BZR and interaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. Low-dose alcohol actions on α4β3δ GABAA receptors are reversed by the behavioral alcohol antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ro 15-4513, a partial inverse agonist for benzodiazepine recognition sites, has proconflict and proconvulsant effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound antagonizes the anxiolytic effects of ethanol in a nonshock conflict task at doses devoid of anxiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PDSP - GABA [kidbdev.med.unc.edu]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. 4.5. Two-Electrode Voltage Clamp Recording from Xenopus Oocytes [bio-protocol.org]

- 17. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 18. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 19. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 20. funjournal.org [funjournal.org]

Ro15-4513: A Potent Ethanol Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro15-4513, an imidazobenzodiazepine developed by Hoffmann-La Roche in the 1980s, has been extensively studied for its potent and selective antagonism of many of the behavioral and physiological effects of ethanol (B145695).[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation. While this compound showed promise as a potential "sobering agent," its clinical development was halted due to intrinsic anxiogenic and proconvulsant effects.[2][3] Nevertheless, it remains a valuable research tool for elucidating the neurobiology of ethanol's effects and for the development of novel therapeutics for alcohol use disorder.

Mechanism of Action

This compound exerts its ethanol-antagonizing effects primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[4] Its mechanism is multifaceted and depends on the specific subunit composition of the GABA-A receptor.

1.1. Partial Inverse Agonism at Benzodiazepine (B76468) Sites:

This compound acts as a partial inverse agonist at most benzodiazepine (BZD) binding sites on GABA-A receptors, particularly those containing α1, α2, α3, and α5 subunits in combination with a γ2 subunit.[4][5][6] This means that it binds to the BZD site and reduces the constitutive activity of the receptor, producing effects opposite to those of BZD agonists like diazepam. This intrinsic activity is thought to contribute to its anxiogenic and proconvulsant side effects.[2][3]

1.2. Antagonism at Ethanol-Sensitive GABA-A Receptor Subtypes:

The primary mechanism for its ethanol antagonism is believed to involve specific subtypes of GABA-A receptors that are particularly sensitive to ethanol.

-

α4/α6 and δ Subunit-Containing Receptors: Studies have shown that this compound can competitively inhibit the binding of ethanol to GABA-A receptors containing α4 or α6 subunits in combination with a δ subunit.[4] These extrasynaptic receptors are highly sensitive to low, intoxicating concentrations of ethanol.[7] Ethanol enhances the function of these receptors, leading to increased inhibition, and this compound is proposed to block this enhancement.[4][8]

-

γ2 Subunit-Dependent Benzodiazepine Site: Research also indicates that the antagonism of ethanol-induced sedation by this compound is dependent on the presence of an intact γ2 subunit-containing benzodiazepine site.[4][5][9] This suggests that this compound's action at the classical BZD site is crucial for reversing some of ethanol's sedative effects.

The following diagram illustrates the proposed interaction of ethanol and this compound at the GABA-A receptor.

Quantitative Data

The following tables summarize key quantitative data regarding the binding affinity and functional antagonism of this compound.

Table 1: Binding Affinity of this compound for GABA-A Receptor Subtypes

| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Reference |

| Diazepam-Insensitive (DI) | [3H]this compound | 3.1 | - | [6] |

| Diazepam-Sensitive (DS) | [3H]this compound | 5.3 | - | [6] |

| DS and DI sites (cerebellum) | [3H]this compound | - | ~4.5 | [10] |

| α4β3δ | [3H]this compound | - | ~7 | [7] |

| α5-containing | [11C]this compound | ~0.5 | - | [11] |

| α1, α2, α3-containing | [11C]this compound | ~10 | - | [11] |

Table 2: Functional Antagonism of Ethanol's Effects by this compound

| Experimental Model | Effect Measured | Ethanol Dose | This compound IC50 | This compound Dose | Antagonism Observed | Reference |

| Recombinant α4β3δ Receptors (Xenopus oocytes) | Inhibition of ethanol-enhanced GABA currents | 30 mM | ~10 nM | 100-300 nM | Complete reversal of potentiation | [7][8][12] |

| Rat behavioral intoxication | Inhibition of intoxication | 2 g/kg | 1.5 mg/kg (i.p.) | 0.5-10 mg/kg (i.p.) | Dose-dependent inhibition | [13] |

| Rat behavioral intoxication | Reversal of intoxication | 2 g/kg | 5 mg/kg (i.p.) | 2.5-10 mg/kg (i.p.) | Dose-dependent reversal | [13] |

| Mice locomotor activity (Open Field) | Reversal of sedation | 1.5-1.8 g/kg | - | 3 mg/kg (i.p.) | Complete reversal | [5][9] |

| Mice rearing behavior (Open Field) | Reversal of reduction in rearing | 1.8 g/kg | - | 3 mg/kg (i.p.) | Partial reversal | [5][9] |

| Rat exploration (Holeboard) | Prevention of increased exploration | 0.25-0.5 g/kg | - | 2.5 mg/kg | Prevention of increase | [14] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

3.1. In Vitro Radioligand Binding Assay ([3H]this compound)

This protocol is a generalized procedure based on methods described in the literature for measuring the binding of [3H]this compound to GABA-A receptors in brain tissue.

Objective: To determine the affinity (Kd) and density (Bmax) of this compound binding sites.

Materials:

-

Frozen brain tissue (e.g., cerebellum, cortex)

-

[3H]this compound

-

Unlabeled this compound (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Thaw and weigh frozen brain tissue.

-

Homogenize the tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes.

-

Resuspend the pellet in fresh binding buffer and repeat the high-speed centrifugation.

-

Finally, resuspend the membrane pellet in binding buffer to a desired protein concentration (determined by a protein assay like the Bradford method).

-

-

Binding Assay:

-

Set up assay tubes for total binding, non-specific binding, and various concentrations of [3H]this compound for saturation experiments.

-

For total binding, add the membrane preparation and a specific concentration of [3H]this compound.

-

For non-specific binding, add the membrane preparation, [3H]this compound, and a high concentration of unlabeled this compound (e.g., 10 µM).

-

Incubate the tubes at a specific temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [3H]this compound and analyze the data using non-linear regression to determine Kd and Bmax.

-

The following diagram illustrates the general workflow for a radioligand binding assay.

3.2. In Vivo Behavioral Assessment: Open Field Test

This protocol is a generalized procedure for assessing the effects of ethanol and this compound on locomotor activity and exploratory behavior in mice.[5][9]

Objective: To quantify the sedative effects of ethanol and their antagonism by this compound.

Materials:

-

Open field arena (e.g., a square or circular arena with high walls)

-

Video camera and tracking software

-

Ethanol solution (e.g., 20% v/v in saline)

-

This compound solution (e.g., suspended in a vehicle like Tween 80 in saline)

-

Syringes and needles for intraperitoneal (i.p.) injections

-

Experimental animals (e.g., C57BL/6J mice)

Procedure:

-

Habituation:

-

Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

-

Drug Administration:

-

Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle.

-

After a specific pretreatment time (e.g., 15 minutes), administer ethanol (e.g., 1.8 g/kg, i.p.) or saline.

-

-

Testing:

-

After a set time post-ethanol injection (e.g., 10 minutes), place the mouse in the center of the open field arena.

-

Record the animal's behavior for a fixed duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Use the video tracking software to analyze various parameters, including:

-

Total distance traveled: A measure of overall locomotor activity.

-

Time spent in the center vs. periphery: An indicator of anxiety-like behavior.

-

Rearing frequency: A measure of exploratory behavior.

-

-

Compare the data between different treatment groups (vehicle, ethanol alone, this compound alone, and ethanol + this compound) using appropriate statistical tests (e.g., ANOVA).

-

The following diagram illustrates the experimental workflow for the open field test.

3.3. Electrophysiological Recording: Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol is a generalized procedure for studying the effects of ethanol and this compound on GABA-A receptors expressed in Xenopus oocytes.[8][12]

Objective: To measure the potentiation of GABA-evoked currents by ethanol and its antagonism by this compound.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired GABA-A receptor subunits (e.g., α4, β3, δ)

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Recording chamber and perfusion system

-

Recording solution (e.g., ND96)

-

GABA, ethanol, and this compound solutions

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject the oocytes with a mixture of cRNAs for the GABA-A receptor subunits of interest.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the oocyte's membrane potential at a holding potential (e.g., -60 mV).

-

Apply a low concentration of GABA to elicit a baseline current.

-

Co-apply ethanol with GABA to observe the potentiation of the current.

-

To test for antagonism, co-apply this compound with GABA and ethanol.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents under each condition.

-

Calculate the percent potentiation by ethanol and the percent inhibition by this compound.

-

Construct dose-response curves to determine the EC50 for ethanol potentiation and the IC50 for this compound antagonism.

-

Synthesis

Clinical Development and Future Directions

Despite its efficacy as an ethanol antagonist in preclinical studies, this compound was not developed for clinical use.[4] The primary reasons for the discontinuation of its development were its undesirable side effects, including anxiety and seizures, which are consistent with its partial inverse agonist activity at benzodiazepine receptors.[2][3] Additionally, its relatively short half-life would necessitate repeated dosing to maintain its effects, which is a significant disadvantage for a potential therapeutic.[2]

While this compound itself is not a viable clinical candidate, the research surrounding it has been instrumental in advancing our understanding of the neurobiological mechanisms underlying ethanol's effects. It has highlighted the importance of specific GABA-A receptor subtypes as targets for the development of novel medications for alcohol intoxication and alcohol use disorder. Future research in this area may focus on developing compounds with a more favorable pharmacological profile, such as selective antagonists at ethanol-sensitive GABA-A receptor subtypes that lack the intrinsic inverse agonist activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. RO 15-4513 and its interaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors [frontiersin.org]

- 5. Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ro 15-4513 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 7. Alcohol-sensitive GABA receptors and alcohol antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low-dose alcohol actions on α4β3δ GABAA receptors are reversed by the behavioral alcohol antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The benzodiazepine/alcohol antagonist Ro 15-4513: binding to a GABAA receptor subtype that is insensitive to diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of [11C]this compound GABAAα5 specific binding and regional selectivity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of this compound and other benzodiazepine receptor inverse agonists on alcohol-induced intoxication in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interactions of this compound, Ro15-1788 (flumazenil) and ethanol on measures of exploration and locomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of novel imidazobenzodiazepines as probes of the pharmacophore for "diazepam-insensitive" GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of Ro15-4513 to GABAA Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Ro15-4513 to various γ-aminobutyric acid type A (GABAA) receptor subtypes. This compound, an imidazobenzodiazepine, is a crucial pharmacological tool for differentiating GABAA receptor populations due to its unique binding profile. It exhibits high affinity for both diazepam-sensitive (DS) and diazepam-insensitive (DI) GABAA receptors, unlike classical benzodiazepines which only bind to DS subtypes.[1] This document details quantitative binding data, experimental methodologies, and the functional implications of this compound's interaction with GABAA receptors.

Core Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for various human recombinant GABAA receptor subtypes has been determined through radioligand binding assays. The following table summarizes the inhibition constant (Ki) values, providing a quantitative comparison of this compound's affinity for different α-subunit-containing receptors.

| GABAA Receptor Subtype | Ki (nM) | Classification |

| α1β3γ2 | ~10 | Diazepam-Sensitive (DS) |

| α2β3γ2 | ~10 | Diazepam-Sensitive (DS) |

| α3β3γ2 | ~10 | Diazepam-Sensitive (DS) |

| α5β3γ2 | ~0.5 | Diazepam-Sensitive (DS) |

| α4β3γ2 | 3.1 | Diazepam-Insensitive (DI) |

| α6β3γ2 | 3.1 | Diazepam-Insensitive (DI) |

Note: Ki values are approximate and compiled from multiple sources.[2] GABAA receptors containing α1, α2, α3, or α5 subunits are classified as diazepam-sensitive, while those with α4 or α6 subunits are diazepam-insensitive.[1] this compound notably displays a significantly higher affinity for the α5-containing subtype.[1][2]

Experimental Protocols

The determination of this compound's binding affinity predominantly relies on radioligand binding assays and electrophysiological studies.

Radioligand Binding Assay

This is the primary method for quantifying the affinity of a ligand for a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for specific GABAA receptor subtypes.

Materials:

-

Radioligand: [3H]this compound or [3H]Ro15-1788 (for DS receptors).[1]

-

Receptor Source: Membranes from cell lines (e.g., human embryonic kidney cells) stably expressing specific human recombinant GABAA receptor subtypes (e.g., α1β3γ2, α5β3γ2, etc.).[1]

-

Competitor Ligand: Unlabeled this compound.

-

Buffer: Tris-HCl buffer (50 mM, pH 7.4).[3]

-

Scintillation fluid.

-

Filtration apparatus.

-

Liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target GABAA receptor subtype and prepare a membrane fraction through centrifugation.

-

Incubation: In a series of tubes, incubate a fixed concentration of the radioligand ([3H]this compound or [3H]Ro15-1788) with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.[3]

-

Equilibrium: Allow the binding reaction to reach equilibrium. The incubation is typically carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 35 minutes).[3]

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Two-Electrode Voltage Clamp Electrophysiology

This technique is used to measure the functional effect of this compound on the GABAA receptor ion channel activity.

Objective: To characterize the modulatory effect of this compound on GABA-induced currents in oocytes expressing specific GABAA receptor subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for the desired GABAA receptor subunits (e.g., α4, β3, δ).

-

GABA solution.

-

This compound solution.

-

Two-electrode voltage clamp setup.

Methodology:

-

Oocyte Preparation and Injection: Inject Xenopus oocytes with the cRNAs encoding the GABAA receptor subunits of interest.

-

Incubation: Incubate the oocytes for several days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with a control solution.

-

Impale the oocyte with two microelectrodes for voltage clamping.

-

Apply a solution containing a fixed concentration of GABA to elicit an inward chloride current.

-

Co-apply GABA with varying concentrations of this compound to observe its modulatory effect on the GABA-induced current.[4]

-

-

Data Analysis: Measure the potentiation or inhibition of the GABA-induced current by this compound. This allows for the characterization of this compound as an agonist, antagonist, or inverse agonist at the specific receptor subtype.[5]

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of this compound Binding to GABAA Receptor Subtypes

Caption: this compound's interaction with GABAA receptor subtypes.

Signaling and Functional Implications

This compound is classified as a negative allosteric modulator at most GABAA receptor subtypes, meaning it binds to a site distinct from the GABA binding site and reduces the receptor's activity.[6] Specifically, it acts as a partial inverse agonist at diazepam-sensitive (α1, α2, α3, and α5-containing) GABAA receptors.[7] This means that it binds to the benzodiazepine (B76468) site and reduces the constitutive activity of the receptor, thereby decreasing the chloride ion flow into the neuron and producing effects opposite to those of benzodiazepine agonists (e.g., anxiogenic and proconvulsant effects).

In contrast, at diazepam-insensitive (α4 and α6-containing) GABAA receptors, this compound acts as a partial agonist .[7][8] This highlights the critical role of the α-subunit in determining the functional outcome of ligand binding.[9]

The unique pharmacological profile of this compound, particularly its ability to antagonize some of the behavioral and neurochemical effects of ethanol, has been a subject of extensive research.[8] This effect is thought to be mediated, at least in part, through its interaction with specific GABAA receptor subtypes, including extrasynaptic α4/6β3δ receptors.[10]

Allosteric Modulation of GABAA Receptor by this compound

Caption: Allosteric modulation of the GABAA receptor.

References

- 1. Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of [11C]this compound GABAAα5 specific binding and regional selectivity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. Low-dose alcohol actions on α4β3δ GABAA receptors are reversed by the behavioral alcohol antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors [frontiersin.org]

- 9. Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low-dose alcohol actions on alpha4beta3delta GABAA receptors are reversed by the behavioral alcohol antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro15-4513: A Comprehensive Technical Guide to its Central Nervous System Effects

An In-depth Analysis for Researchers and Drug Development Professionals

Foreword: This technical guide provides a detailed examination of the imidazobenzodiazepine Ro15-4513 and its complex interactions within the central nervous system (CNS). This document synthesizes key findings on its mechanism of action, receptor binding profile, and behavioral effects, with a particular focus on its notable interactions with ethanol (B145695). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's unique pharmacological properties.

Core Mechanism of Action: A Partial Inverse Agonist at the Benzodiazepine (B76468) Receptor

This compound is a weak partial inverse agonist of the benzodiazepine class of drugs, developed by Hoffmann-La Roche in the 1980s.[1] It primarily exerts its effects by binding to the benzodiazepine (BZR) site on the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the CNS. Unlike benzodiazepine agonists which enhance the effect of GABA, this compound, as a partial inverse agonist, reduces the constitutive activity of the GABA-A receptor, thereby decreasing the influx of chloride ions and leading to a state of reduced neuronal inhibition.[2][3][4] This action is responsible for its intrinsic anxiogenic and proconvulsant effects at higher doses.[3]

The interaction of this compound with the GABA-A receptor is complex and dependent on the subunit composition of the receptor complex.[5] It generally acts as a partial inverse agonist at most GABA-A receptors.[6][7] However, for those containing α4 and α6 subunits, it can act as an agonist.[4][6][7]

Quantitative Data: Receptor Binding Affinities and Behavioral Effects

The following tables summarize the key quantitative data regarding this compound's interaction with GABA-A receptors and its effects in various behavioral paradigms.

Table 1: Binding Affinities (Ki) of this compound for Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| α1β3γ2 | 4.8 ± 1.2 | [8] |

| α2β3γ2 | 7.3 ± 3.2 | [8] |

| α3β3γ2 | 2.4 ± 1.4 | [8] |

| α4β3γ2 | 5.1 ± 0.9 | [8] |

| α5β3γ2 | 0.13 ± 0.05 | [8] |

| α6β3γ2 | 8.2 ± 1.7 | [8] |

| Diazepam-Insensitive (DI) Receptors | 3.1 | |

| Diazepam-Sensitive (DS) Receptors | 5.3 |

Table 2: In Vivo Behavioral Effects of this compound in Rodent Models

| Behavioral Test | Species | This compound Dose | Effect | Reference |

| Conflict Test | Rat | 0.1875-3.0 mg/kg | Dose-dependent antagonism of ethanol's anxiolytic effect | [2] |

| Open Field Test | Mouse | 3 mg/kg | Reverses ethanol-induced reduction in locomotor activity | [6][9] |

| Open Field Test | Mouse | 1.5-6 mg/kg (with ethanol) | Markedly increased locomotor activity | [10] |

| Elevated Plus-Maze | Rat | 5 mg/kg | Reversed ethanol-induced anxiolytic action | [11] |

| Elevated Plus-Maze | Mouse | 3 mg/kg | Did not antagonize ethanol's anxiolytic-like effect in one study | [6] |

| Rotarod Performance | Mouse | N/A | Reversed ethanol's ataxic effects | [12] |

Experimental Protocols

[3H]this compound Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to GABA-A receptors in brain tissue.

Methodology:

-

Tissue Preparation: Brain tissue (e.g., cerebellum, cortex) from rodents is homogenized in a Tris-HCl buffer (50 mM, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is resuspended in fresh buffer.

-

Binding Reaction: Aliquots of the membrane preparation (approximately 100 µg of protein) are incubated with various concentrations of [3H]this compound.

-

Incubation: The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 35 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration or centrifugation to separate the membrane-bound [3H]this compound from the unbound radioligand.

-

Quantification: The amount of radioactivity in the membrane fraction is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The binding affinity (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.[13]

Open Field Test

Objective: To assess locomotor activity and exploratory behavior in rodents.

Methodology:

-

Apparatus: A square arena (e.g., 50 cm x 50 cm or 59 cm x 59 cm) with walls to prevent escape. The arena is typically placed in a quiet, dimly lit room.

-

Animal Handling: Rodents are handled gently and habituated to the testing room for a period before the test to reduce stress.

-

Drug Administration: this compound, ethanol, or a vehicle control is administered to the animals at specified doses and time points before the test (e.g., 10-15 minutes prior).[6][9]

-

Test Procedure: Each animal is individually placed in the center of the open field arena and allowed to explore freely for a set duration (e.g., 5 minutes).

-

Data Collection: An overhead video camera records the animal's movement. Automated tracking software is used to analyze various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Apparatus Cleaning: The arena is cleaned thoroughly with an ethanol solution (e.g., 70%) between trials to eliminate olfactory cues.[14]

Elevated Plus-Maze Test

Objective: To evaluate anxiety-like behavior in rodents.

Methodology:

-

Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two enclosed arms.

-

Animal Handling and Drug Administration: Similar to the open field test, animals are handled carefully, and drugs are administered prior to testing.

-

Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore for a fixed period (e.g., 5 minutes).

-

Data Collection: A video camera records the session, and software tracks the time spent in and the number of entries into the open and closed arms. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.

-

Apparatus Cleaning: The maze is cleaned with an ethanol solution (e.g., 30%) between animals to remove any scent trails.[15][16]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound as a Partial Inverse Agonist

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for a Behavioral Study

Caption: A typical experimental workflow for a behavioral study.

Discussion and Future Directions

This compound remains a compound of significant interest due to its unique pharmacological profile, particularly its ability to antagonize some of the central effects of ethanol. While its development as a clinical "sober-up" pill was halted due to its intrinsic anxiogenic and proconvulsant properties, it continues to be an invaluable tool for research into the neurobiology of alcohol's effects and the function of different GABA-A receptor subtypes.

Future research could focus on developing ligands with the ethanol-antagonizing properties of this compound but with a safer side-effect profile. A deeper understanding of the specific molecular interactions between this compound, ethanol, and the various GABA-A receptor isoforms could pave the way for the rational design of novel therapeutics for alcohol use disorder and acute alcohol intoxication. Further investigation into its agonist activity at α4 and α6 subunit-containing receptors may also reveal new therapeutic avenues.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound antagonizes the anxiolytic effects of ethanol in a nonshock conflict task at doses devoid of anxiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ro 15-4513, a partial inverse agonist for benzodiazepine recognition sites, has proconflict and proconvulsant effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors [frontiersin.org]

- 8. Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethanol-induced locomotor stimulation in C57BL/6 mice following this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential interactions between ethanol and Ro 15-4513 on two anxiety tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of ethanol and Ro 15-4513 on elevated plus-maze and rotarod performance in long-sleep and short-sleep mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. anilocus.com [anilocus.com]

- 15. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 16. protocols.io [protocols.io]

An In-depth Technical Guide on the Anxiogenic and Proconvulsant Properties of Ro15-4513

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro15-4513, an imidazobenzodiazepine, is a notable pharmacological tool compound extensively studied for its unique interaction with the γ-aminobutyric acid type A (GABA-A) receptor. Initially investigated as a potential ethanol (B145695) antagonist, its intrinsic properties as a partial inverse agonist at the benzodiazepine (B76468) binding site have revealed significant anxiogenic (anxiety-promoting) and proconvulsant (seizure-promoting) effects. This technical guide provides a comprehensive overview of these properties, presenting quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development investigating the GABA-A receptor system and the mechanisms of anxiety and epilepsy.

Introduction

This compound, structurally related to the benzodiazepine antagonist flumazenil, distinguishes itself through its partial inverse agonist activity at the benzodiazepine receptor (BZR) on the GABA-A receptor complex.[1][2] Unlike benzodiazepine agonists which enhance GABAergic inhibition, leading to anxiolytic and anticonvulsant effects, this compound reduces GABA-A receptor function, resulting in a state of heightened neuronal excitability. This manifests as anxiety-like behaviors and a lowered seizure threshold in preclinical models.[3][4] While its development as an "alcohol antidote" was halted due to these intrinsic effects, this compound remains an invaluable tool for elucidating the role of the GABA-A receptor in neuropsychiatric and neurological disorders.[4]

Mechanism of Action: Partial Inverse Agonism at the GABA-A Receptor

The primary molecular target of this compound is the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor.[1][5] As a partial inverse agonist, this compound binds to this site and induces a conformational change in the receptor that reduces the efficiency of GABA-mediated chloride ion influx. This negative allosteric modulation decreases the overall inhibitory tone in the central nervous system, leading to the observed anxiogenic and proconvulsant outcomes. The specific subunit composition of the GABA-A receptor can influence the binding affinity and efficacy of this compound.[6]

Figure 1: this compound Signaling Pathway at the GABA-A Receptor.

Quantitative Data on Anxiogenic and Proconvulsant Properties

The anxiogenic and proconvulsant effects of this compound have been quantified in various preclinical models. The following tables summarize key findings from the literature.

Table 1: Anxiogenic Effects of this compound in the Elevated Plus-Maze (EPM)

| Species | Dose (mg/kg) | Route of Administration | Key Finding | Reference |

| Rat | 1-5 | i.p. | Dose-dependent decrease in the percentage of time spent on the open arms. | [7] |

| Rat | 0.375-1.5 | i.p. | Antagonized the anxiolytic effect of ethanol without intrinsic anxiogenic activity at these doses. | [8] |

| Mouse | 3 | i.p. | Did not antagonize the anxiolytic-like effect of a low dose of ethanol (1 g/kg). | [1][5] |

Table 2: Proconvulsant Effects of this compound

| Species | Seizure Model | This compound Dose (mg/kg) | Key Finding | Reference |

| Rat | Isoniazid-induced convulsions | Not specified | Enhanced convulsions produced by isoniazid. | [3] |

| Rat | DMCM-induced convulsions | Not specified | Completely blocked convulsions induced by the full inverse agonist DMCM. | [3] |

| Rat | Ethanol Withdrawal | Not specified | Increased seizure sensitivity in rats with a history of multiple ethanol withdrawals. | [9] |

| Mouse | Pentylenetetrazol (PTZ) discrimination | Not specified | Substituted for the anxiogenic drug PTZ, indicating a similar subjective effect. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments used to characterize the anxiogenic and proconvulsant properties of this compound.

Assessment of Anxiogenic Properties: The Elevated Plus-Maze (EPM) Test

The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.

Objective: To measure the anxiogenic or anxiolytic effects of a test compound by quantifying the animal's exploratory behavior in an elevated, plus-shaped apparatus with two open and two enclosed arms.

Materials:

-

Elevated plus-maze apparatus (for rats or mice)

-

Video camera and tracking software

-

Test compound (this compound) and vehicle

-

Rodents (rats or mice)

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time before the test to allow for optimal drug absorption and distribution.

-

Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

-

Exploration Period: Allow the animal to freely explore the maze for a 5-minute period.

-

Data Recording: Record the session using a video camera mounted above the maze. An automated tracking system is used to score the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled

-

-

Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100. A significant decrease in these parameters is indicative of an anxiogenic effect.

-

Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to remove olfactory cues.

Figure 2: Experimental Workflow for the Elevated Plus-Maze Test.

Assessment of Proconvulsant Properties: The Pentylenetetrazol (PTZ) Seizure Threshold Test

The PTZ seizure threshold test is used to evaluate the proconvulsant or anticonvulsant potential of a compound by measuring its effect on the dose of PTZ required to induce seizures.

Objective: To determine if a test compound lowers the seizure threshold, indicating a proconvulsant effect.

Materials:

-

Pentylenetetrazol (PTZ) solution

-

Test compound (this compound) and vehicle

-

Rodents (mice or rats)

-

Observation chambers

-

Syringes and needles

-

Timer

Procedure:

-

Animal Preparation: Acclimate the animals to the laboratory environment.

-

Drug Administration: Administer this compound or vehicle at a predetermined time before PTZ injection.

-

PTZ Induction: Administer a sub-threshold or threshold dose of PTZ (e.g., 35 mg/kg, i.p. for mice) to induce seizures. The exact dose may need to be determined empirically based on the animal strain and baseline sensitivity.[11]

-

Observation: Immediately after PTZ administration, place each animal in an individual observation chamber and observe for a set period (e.g., 30 minutes).

-

Seizure Scoring: Record the latency to the first seizure (e.g., myoclonic jerk or clonic seizure) and the severity of the seizure using a standardized scoring system (e.g., the Racine scale).

-

Data Analysis: A significant decrease in the latency to seizure onset or an increase in seizure severity in the this compound-treated group compared to the vehicle group indicates a proconvulsant effect.

-

Ethical Considerations: Ensure appropriate animal care and monitoring throughout the experiment.

Figure 3: Experimental Workflow for the PTZ Seizure Threshold Test.

Discussion and Conclusion

The data and experimental protocols presented in this guide highlight the significant anxiogenic and proconvulsant properties of this compound. These effects are a direct consequence of its partial inverse agonist activity at the benzodiazepine binding site of the GABA-A receptor, leading to a reduction in GABAergic inhibition. The consistent demonstration of these properties in various preclinical models underscores the critical role of the GABA-A receptor system in regulating anxiety and seizure activity.

For researchers and drug development professionals, this compound serves as a crucial pharmacological tool. It can be utilized to:

-

Validate animal models of anxiety and epilepsy.

-

Investigate the neurobiological underpinnings of these disorders.

-

Screen for novel compounds with potential anxiolytic or anticonvulsant activity by assessing their ability to counteract the effects of this compound.

References

- 1. Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ro 15-4513, a partial inverse agonist for benzodiazepine recognition sites, has proconflict and proconvulsant effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors [frontiersin.org]

- 6. Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound antagonizes the anxiolytic effects of ethanol in a nonshock conflict task at doses devoid of anxiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased this compound-induced seizures following multiple ethanol withdrawals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anxiety-like subjective effect of ethanol antagonist RO 15-4513 demonstrated in pentylenetetrazol discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

Ro15-4513: An Imidazobenzodiazepinone Derivative with Unique Pharmacological Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro15-4513, an imidazobenzodiazepinone derivative, is a pharmacologically significant compound primarily recognized for its potent and selective action at the central benzodiazepine (B76468) receptor (BZR) site on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Developed by Hoffmann-La Roche in the 1980s, it exhibits a complex pharmacological profile, acting as a partial inverse agonist at most BZR subtypes, while displaying agonist activity at others.[3][4] This unique characteristic has made it a valuable tool for dissecting the complexities of the GABAergic system. Notably, this compound gained significant attention for its ability to antagonize the behavioral and neurochemical effects of ethanol (B145695), positioning it as a potential, albeit controversial, "sobering agent."[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological effects, and key experimental methodologies associated with this compound, intended to serve as a resource for professionals in neuroscience research and drug development.

Chemical Properties and Synthesis

This compound, with the chemical name ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][5]benzodiazepine-3-carboxylate, is a structurally unique imidazobenzodiazepinone. Its core structure is a fusion of an imidazole (B134444) ring with a benzodiazepine ring system. A key feature of its structure is the presence of an azide (B81097) (-N3) group at the 8-position of the benzodiazepine ring, which is thought to be crucial for its distinct pharmacological activity, particularly its ethanol-antagonizing effects.[6]

Mechanism of Action: A Tale of Two Effects

The primary molecular target of this compound is the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor.[3][4] Unlike classical benzodiazepines which are positive allosteric modulators (agonists), this compound acts as a partial inverse agonist at most GABA-A receptor subtypes, including those containing α1, α2, α3, and α5 subunits. This means it binds to the receptor and induces a conformational change that reduces the ability of GABA to open the chloride channel, thereby decreasing inhibitory neurotransmission. This inverse agonism is responsible for its anxiogenic and proconvulsant properties at higher doses.

Conversely, at GABA-A receptors containing α4 and α6 subunits, this compound exhibits partial agonist activity, meaning it enhances GABA-mediated chloride influx, similar to classical benzodiazepines, but to a lesser extent.[3][4] This dual activity highlights the compound's utility in probing the functional diversity of GABA-A receptor subtypes.

Diagram of this compound's interaction with the GABA-A receptor.

Pharmacological Properties and Data

The pharmacological profile of this compound is defined by its binding affinity for various GABA-A receptor subtypes and its functional effects in vitro and in vivo.

Receptor Binding Affinity

This compound is a high-affinity ligand for the benzodiazepine site. Its affinity varies depending on the subunit composition of the GABA-A receptor. Notably, it displays a higher affinity for diazepam-insensitive (DI) sites, which are often associated with α4 and α6 subunits, as well as a particularly high affinity for α5-containing receptors.

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |

| Diazepam-Insensitive (DI) | This compound | 3.1 | Rat | |

| Diazepam-Sensitive (DS) | This compound | 5.3 | Rat | |

| GABA-A α1 subtype | [11C]this compound | ~10 | Human | [8] |

| GABA-A α2 subtype | [11C]this compound | ~10 | Human | [8] |

| GABA-A α3 subtype | [11C]this compound | ~10 | Human | [8] |

| GABA-A α5 subtype | [11C]this compound | ~0.5 | Human | [8] |

| GABA-A α1β2γ2 | Flumazenil | ~1 | Human | [5] |

| GABA-A α5 | This compound | 0.07 | Human | [5] |

Ethanol Antagonism

A hallmark of this compound is its ability to antagonize many of the behavioral effects of ethanol, including sedation, motor impairment, and anxiolysis.[3][9][10] This effect is thought to be mediated by its interaction with specific GABA-A receptor subtypes that are also sensitive to ethanol. The azido (B1232118) group at the 8-position is believed to play a critical role in this antagonism, potentially by sterically hindering the binding of ethanol or by inducing a receptor conformation that is insensitive to ethanol's potentiating effects.[6]

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., cortex, cerebellum, hippocampus) from rodents or cell lines expressing specific recombinant GABA-A receptor subtypes are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]this compound or [3H]Flumazenil) and varying concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Workflow for a radioligand binding assay.

In Vivo Electrophysiology

Objective: To investigate the effects of this compound on neuronal activity, particularly in brain regions rich in GABA-A receptors like the hippocampus.[11]

Methodology:

-

Animal Preparation: Anesthetized or freely moving rodents are implanted with recording electrodes in the target brain region (e.g., hippocampal CA1).

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally via microinjection.

-

Recording: Spontaneous or evoked neuronal activity (e.g., single-unit firing, local field potentials) is recorded before and after drug administration.

-

Data Analysis: Changes in neuronal firing rate, firing pattern, and oscillatory activity are analyzed to determine the electrophysiological effects of this compound. In studies of ethanol antagonism, ethanol is administered prior to this compound to observe the reversal of ethanol-induced changes in neuronal activity.[11]

Behavioral Assays: Open-Field Test for Ethanol Antagonism

Objective: To assess the ability of this compound to reverse ethanol-induced changes in locomotor activity and anxiety-like behavior.[3][9]

Methodology:

-

Apparatus: A square arena with walls, often equipped with automated tracking software.

-

Animal Habituation: Animals are habituated to the testing room to reduce novelty-induced stress.

-

Drug Administration: Animals are pre-treated with either vehicle or this compound, followed by an administration of either saline or ethanol.[3][4]

-

Testing: Each animal is placed in the center of the open field, and its behavior is recorded for a set period (e.g., 5-10 minutes).

-

Behavioral Measures: Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and grooming bouts.

-

Data Analysis: The data are analyzed to compare the effects of the different treatment groups. A reversal of ethanol-induced sedation (decreased locomotion) or anxiolysis (increased time in the center) by this compound indicates antagonism.[3][9]

Structure-Activity Relationship (SAR)

The unique pharmacological profile of this compound is intricately linked to its chemical structure. While extensive SAR studies on this compound analogues are not widely published, some key structural features are known to be critical for its activity:

-

Imidazobenzodiazepinone Core: This tricyclic system provides the necessary scaffold for binding to the benzodiazepine receptor.

-

8-Azido Group: This is a defining feature of this compound and is strongly implicated in its ethanol-antagonizing properties.[6] Replacement of this group with other substituents significantly alters its pharmacological profile.

-

Ester at Position 3: The ethyl ester at the 3-position is common in this class of compounds and contributes to the overall binding affinity and efficacy.

Further SAR studies could involve modifying the azide group to explore its role in ethanol antagonism and inverse agonism, as well as altering the substituents on the imidazole and benzodiazepine rings to fine-tune selectivity for different GABA-A receptor subtypes.

Conclusion and Future Directions

This compound remains a pivotal tool in neuropharmacology, offering valuable insights into the functioning of the GABA-A receptor system and its modulation by both endogenous and exogenous compounds. Its complex pharmacology, characterized by subtype-dependent partial inverse agonism and agonism, underscores the heterogeneity of GABA-A receptors and provides a template for the design of more selective ligands. The ethanol-antagonizing properties of this compound, while not leading to a clinically approved "sobering agent" due to its intrinsic anxiogenic and proconvulsant effects, have been instrumental in elucidating the neurobiological basis of alcohol's effects on the brain.

Future research directions could focus on leveraging the structural information from this compound to develop novel therapeutics. For instance, designing molecules that retain the ethanol-antagonizing properties but lack the inverse agonist effects could lead to safer and more effective treatments for alcohol intoxication and potentially alcohol use disorder. Furthermore, the development of subtype-selective ligands based on the this compound scaffold could provide more precise tools for studying the roles of different GABA-A receptor subtypes in health and disease, opening new avenues for the treatment of anxiety disorders, epilepsy, and other neurological and psychiatric conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ro 15-4513: partial inverse agonism at the BZR and interaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors [frontiersin.org]

- 5. Characterisation of the contribution of the GABA-benzodiazepine α1 receptor subtype to [11C]this compound PET images - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low-dose alcohol actions on α4β3δ GABAA receptors are reversed by the behavioral alcohol antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [11C]Ro 15-4513, a ligand for visualization of benzodiazepine receptor binding. Preparation, autoradiography and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of [11C]this compound GABAAα5 specific binding and regional selectivity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABA(A) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of ethanol and Ro 15-4513 in an electrophysiological model of anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Ro15-4513: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Ro15-4513, an imidazobenzodiazepine, is a compound of significant scientific interest due to its unique pharmacological profile as a partial inverse agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor. It gained prominence for its ability to antagonize the effects of ethanol (B145695), leading to its colloquial designation as an "alcohol antagonist". This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and bioavailability of this compound, drawing from preclinical and clinical research. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience.

While extensive research has been conducted on the pharmacodynamic effects of this compound, particularly its interaction with ethanol, detailed quantitative data on its pharmacokinetics and bioavailability in the public domain is notably scarce. Much of the available information is qualitative or inferred from its structural similarity to other benzodiazepines like flumazenil.

Pharmacokinetic Profile of this compound

| Parameter | Species/Model | Route of Administration | Dose | Value | Citation |

| Bioavailability | General (inferred) | Oral / Intraperitoneal (i.p.) | N/A | Likely poor due to high hydrophobicity | [1] |

| Half-life (t½) | In vivo (estimated) | N/A | N/A | Approx. 30 minutes (inferred from similarity to flumazenil) | [1] |

| Brain Uptake | Human | N/A (PET study) | N/A | Significant uptake in limbic regions, nucleus accumbens, hippocampus, and amygdala | [2] |

| Brain Uptake | Cynomolgus Monkeys | N/A (PET study) | N/A | High uptake in the neocortex | [3] |

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not extensively published. However, methodologies from pharmacodynamic and in vivo studies provide insights into its administration and the models used.

Animal Studies (Rodents)

-

Subjects: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.[4][5][6]

-

Drug Preparation: this compound is often dissolved in a vehicle suitable for parenteral administration due to its poor water solubility. A common method involves dissolving the compound first in Tween 80, followed by dilution with saline.[4][5]

-

Administration: The intraperitoneal (i.p.) route is frequently employed for administration in rodent studies.[4][5] Dosages in these studies typically range from 0.5 to 10 mg/kg.[7]

-

Pharmacodynamic Assessment: The effects of this compound are often evaluated through behavioral tests such as the open field test (to measure locomotion) and the elevated plus-maze (to assess anxiety-like behavior), particularly in studies investigating its interaction with ethanol.[4][5]

Human and Non-Human Primate Studies (Positron Emission Tomography)

-

Tracer: For PET imaging, this compound is radiolabeled with Carbon-11 ([11C]this compound).[2][3]

-

Subjects: Studies have been conducted in both healthy human volunteers and Cynomolgus monkeys.[2][3]

-

Procedure: Following intravenous injection of [11C]this compound, PET scans are acquired to measure the distribution and binding of the tracer in the brain. This allows for the visualization of GABA-A receptor subtype availability.[2]

-

Outcome Measures: The primary outcome is the binding potential of the radiotracer in different brain regions, which provides an indication of receptor density.[2]

Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

The primary mechanism of action for this compound is its interaction with the benzodiazepine binding site on the GABA-A receptor. As a partial inverse agonist, it reduces the chloride ion flow through the receptor channel, thereby producing effects opposite to those of benzodiazepine agonists like diazepam. This action is also believed to underlie its ability to counteract the effects of ethanol, which is a positive allosteric modulator of GABA-A receptors.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for a Pharmacodynamic Study of this compound

The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of this compound, particularly in the context of its interaction with ethanol in a rodent model.

Caption: Workflow for a typical pharmacodynamic study of this compound.

Conclusion

This compound remains a molecule of high interest for its unique interaction with the GABA-A receptor and its potential to modulate the effects of ethanol. However, a comprehensive understanding of its pharmacokinetic profile is lacking. The available data suggests poor bioavailability and a short half-life, which may have contributed to its limited clinical development. Future research involving detailed pharmacokinetic studies, including the identification of metabolic pathways and the development of sensitive analytical methods for its quantification in biological fluids, would be invaluable for a complete characterization of this compound and could potentially unlock new avenues for its therapeutic application.

References

- 1. Molecular interactions of ethanol with GABAergic system and potential of RO15–4513 as an ethanol antagonist [ouci.dntb.gov.ua]

- 2. Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Neuropharmacology of Ro15-4513

Prepared for: Researchers, Scientists, and Drug Development Professionals